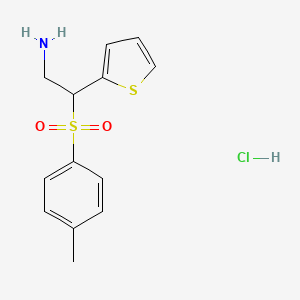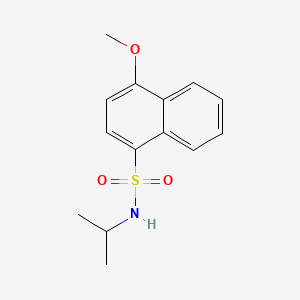
4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide, also known as MRS1477, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of sulfonamides and is a selective antagonist of the P2Y14 receptor, which is a member of the purinergic receptor family. This receptor is involved in various physiological processes, including inflammation, immune response, and metabolism.
Wirkmechanismus
4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide is a selective antagonist of the P2Y14 receptor, which is activated by uridine diphosphate (UDP) and is involved in various physiological processes. By blocking the P2Y14 receptor, 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide has been shown to have anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the migration of immune cells to sites of inflammation. In addition, 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide in lab experiments is its selectivity for the P2Y14 receptor, which allows for specific modulation of the immune response. However, one limitation of using 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Zukünftige Richtungen
There are several potential future directions for research involving 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide and its potential side effects.
Synthesemethoden
The synthesis of 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthaldehyde with propargylamine to form the corresponding propargylamine derivative. This intermediate is then reacted with chlorosulfonic acid to form the naphthalene-1-sulfonic acid derivative. Finally, the sulfonic acid derivative is reacted with ammonia to produce 4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis and asthma. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10(2)15-19(16,17)14-9-8-13(18-3)11-6-4-5-7-12(11)14/h4-10,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRSCETXFQZGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-propan-2-ylnaphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

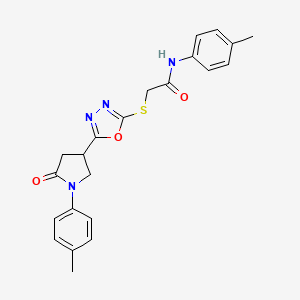
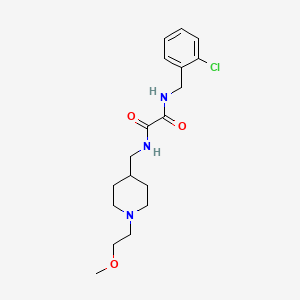
![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2619103.png)
![2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2619104.png)
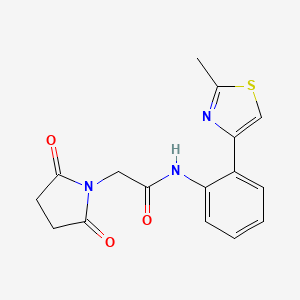
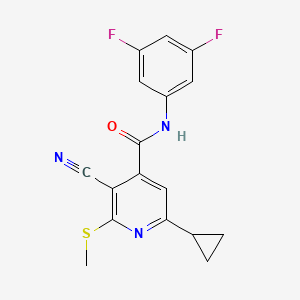
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide](/img/structure/B2619109.png)
![2-[5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2619115.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2619116.png)

![N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2619120.png)

